1-(3,3-Difluoropyrrolidin-1-yl)-2-(methylamino)ethan-1-one
Overview
Description
1-(3,3-Difluoropyrrolidin-1-yl)-2-(methylamino)ethan-1-one is a chemical compound characterized by its unique structure, which includes a difluoropyrrolidinyl group and a methylaminoethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Difluoropyrrolidin-1-yl)-2-(methylamino)ethan-1-one typically involves multiple steps, starting with the preparation of the difluoropyrrolidinyl core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. Subsequent introduction of the methylaminoethanone group is often performed through nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3,3-Difluoropyrrolidin-1-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand molecular interactions.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: Its unique properties make it useful in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3,3-Difluoropyrrolidin-1-yl)-2-(methylamino)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
1-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropropan-2-ol
4-(3,3-Difluoropyrrolidin-1-yl)piperidine
Uniqueness: 1-(3,3-Difluoropyrrolidin-1-yl)-2-(methylamino)ethan-1-one stands out due to its specific structural features and potential applications. While similar compounds may share some structural similarities, the presence of the methylaminoethanone group in this compound provides unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
1-(3,3-difluoropyrrolidin-1-yl)-2-(methylamino)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N2O/c1-10-4-6(12)11-3-2-7(8,9)5-11/h10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXNUIAPVPYGEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCC(C1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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